molecular formula C7H6F2O2S B2610431 2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid CAS No. 1462248-74-3

2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid

Cat. No.: B2610431
CAS No.: 1462248-74-3
M. Wt: 192.18
InChI Key: DZHIRCMWKBRUDB-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid (CAS 1005566-07-3) is a fluorinated acetic acid derivative featuring a 5-methylthiophen-3-yl substituent. This compound has been explored as a synthetic intermediate in organic chemistry, particularly in the development of heterocyclic systems and fluorinated pseudopeptides . Its structural uniqueness lies in the difluoromethyl group adjacent to the thiophene ring, which enhances its electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

2,2-difluoro-2-(5-methylthiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-4-2-5(3-12-4)7(8,9)6(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHIRCMWKBRUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462248-74-3
Record name 2,2-difluoro-2-(5-methylthiophen-3-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-methylthiophene-3-carboxylic acid with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Drug Development
The compound serves as a promising scaffold for drug discovery due to its ability to interact with biological targets. Its structural characteristics allow it to act as a lead compound in the development of new medications targeting diseases such as cancer and metabolic disorders. Research indicates that derivatives of this compound can inhibit lactate dehydrogenase, an enzyme involved in cancer metabolism, showcasing its potential in oncology .

Enzyme Inhibition Studies
Studies have demonstrated that 2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid can function as an enzyme inhibitor. The presence of the acetic acid functionality may enhance its binding affinity to target enzymes, making it a valuable candidate for further investigation in medicinal chemistry .

Biological Activity
The compound's pyrazole ring structure is commonly found in biologically active molecules, suggesting its potential utility in synthesizing new therapeutic agents . Research has shown that modifications to the thiophene moiety can lead to compounds with enhanced cellular potency and reduced cytotoxicity, which is crucial for developing safe pharmaceuticals .

Agricultural Applications

Pesticide Development
Due to its unique chemical properties, this compound may also find applications in agriculture as a pesticide or herbicide. The fluorinated structure can enhance the efficacy of agrochemicals by improving their stability and bioactivity against pests and diseases .

Material Science Applications

Synthesis of Advanced Materials
The compound's unique molecular structure allows it to be used as a building block for synthesizing advanced materials. Its electron-withdrawing fluorine atoms can stabilize reaction intermediates, making it suitable for creating polymers or other materials with specific properties.

Chemical Reactivity

Reactivity Studies
Research has indicated that this compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for modifying the compound's functional groups and enhancing its applicability in different contexts.

Application Area Details
Pharmaceuticals Lead compound for drug development; enzyme inhibitors; potential anti-cancer agents
Agriculture Potential use as pesticides or herbicides due to enhanced stability and bioactivity
Material Science Building block for advanced materials; stabilizes reaction intermediates
Chemical Reactivity Undergoes oxidation, reduction, and substitution reactions for functional group modification

Case Studies

  • Lactate Dehydrogenase Inhibition
    A study explored the inhibition of lactate dehydrogenase by derivatives of this compound. The findings indicated that specific modifications could significantly enhance both biochemical potency and cellular activity against cancer cell lines .
  • Agrochemical Efficacy
    Preliminary studies suggest that the incorporation of this compound into pesticide formulations may improve their effectiveness against certain agricultural pests due to its unique structural properties that enhance binding interactions with biological targets.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The difluoroacetic acid moiety can act as a bioisostere, mimicking the behavior of other functional groups in biological systems. This allows the compound to modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid 1005566-07-3 C₇H₆F₂O₂S 204.19 5-methylthiophen-3-yl, difluoromethyl
2,2-Difluoro-2-(thiophen-2-yl)acetic acid - C₆H₄F₂O₂S 194.16 Thiophen-2-yl, difluoromethyl
2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid 1375473-08-7 C₉H₇F₃O₃ 220.15 5-fluoro-2-methoxyphenyl, difluoromethyl
2,2-Difluoro-2-(3-formylphenoxy)acetic acid 1153778-64-3 C₉H₆F₂O₄ 216.14 3-formylphenoxy, difluoromethyl
2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid 1519752-49-8 C₇H₇FO₂S 174.19 3-methylthiophen-2-yl, monofluoro
2,2-Difluoro-2-(2,4,5-trichlorothiophen-3-yl)acetic acid - C₆HCl₃F₂O₂S 283.49 2,4,5-trichlorothiophen-3-yl, difluoromethyl

Key Observations :

  • Electron-Withdrawing Effects: The difluoromethyl group enhances acidity compared to non-fluorinated analogs. Substituents like methoxy (C₉H₇F₃O₃) or formyl (C₉H₆F₂O₄) further modulate electronic properties .
  • Steric Hindrance : Bulky substituents (e.g., trichlorothiophen-3-yl) reduce reactivity in coupling reactions, as seen in lower yields for similar compounds .

Comparative Performance in Reactions

Compound Reaction Type Yield/Outcome Reference
2,2-Difluoro-2-(thiophen-2-yl)acetic acid Radical cascade 39% (3ap)
2,2-Difluoro-2-(naphthalen-1-yl)acetic acid Radical cascade 74% (3ao)
2,2-Difluoro-2-((4-methoxyphenyl)thio)acetic acid Aryldifluoromethylation 30% (3aq), 29% (3aq′)

Insights :

  • Substituent Effects : Electron-rich aryl groups (e.g., naphthalene) improve radical stability and yield compared to thiophene derivatives .
  • Steric Limitations : Chlorinated thiophene analogs (e.g., 2,4,5-trichlorothiophen-3-yl) exhibit reduced reactivity due to steric hindrance .

Biological Activity

2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid is a fluorinated organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a central acetic acid moiety with unique substituents that enhance its chemical reactivity and potential biological activity. Its molecular formula is C8H8F2O2SC_8H_8F_2O_2S, with a molecular weight of approximately 202.21 g/mol. The difluoroacetic acid moiety can act as a bioisostere, mimicking the behavior of other functional groups in biological systems, which is crucial for its interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. Its interaction with specific molecular targets may inhibit enzymes involved in inflammation, such as p38 MAP kinase .

The mechanism of action involves the compound's ability to interact with various biological targets. The electron-withdrawing nature of the fluorine atoms stabilizes reaction intermediates, allowing for effective binding to enzyme active sites or receptor sites. This binding can lead to modulation of enzyme activity or receptor signaling pathways, which underlies its therapeutic effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a table summarizing key differences among related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC8H8F2O2SContains methyl group enhancing reactivity
2,2-Difluoro-2-(thiophen-3-yl)acetic acidC7H6F2O2SLacks methyl substitution
2,2-Difluoro-2-(4-methylthiophen-3-yl)acetic acidC8H8F2O2SDifferent thiophene positioning

This comparison highlights how structural variations influence the compound's reactivity and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial effects against various bacterial strains. The presence of fluorine and thiophene groups was crucial for enhancing this activity.
  • Anti-inflammatory Research : Research focusing on p38 MAP kinase inhibitors has indicated that compounds similar to this compound can significantly reduce inflammatory responses in vitro and in vivo models .
  • Pharmaceutical Applications : Ongoing studies are exploring its potential as an intermediate in drug synthesis for anti-cancer therapies due to its ability to modulate cell signaling pathways associated with tumor growth .

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